4,5-Dichloro-6-methylpyrimidine
Overview
Description
4,5-Dichloro-6-methylpyrimidine is a chemical compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 . It is typically stored under inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4,5-Dichloro-6-methylpyrimidine can be achieved through various methods. One such method involves a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by an aldol condensation . Another method involves the use of phosphorous oxychloride (POCl3) in a solvent-free procedure that involves heating in a sealed reactor at high temperatures .Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-6-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and one methyl group .Chemical Reactions Analysis
4,5-Dichloro-6-methylpyrimidine can undergo various chemical reactions. For instance, it can participate in double cross-coupling reactions with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .It is typically stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Synthesis and Process Research
4,5-Dichloro-6-methylpyrimidine is an essential intermediate for synthetic anticancer drugs, highlighting its importance in medicinal chemistry. A study by Guo Lei-ming (2012) on the synthesis of a related compound, 4,6-dichloro-2-methylpyrimidine, for anticancer drug dasatinib development, underscores the crucial role of such compounds in pharmaceutical synthesis. The research detailed the optimal conditions for synthesis and chlorination processes, demonstrating the compound's utility in drug development and manufacturing processes (Guo Lei-ming, 2012).
Thermochemical Studies
A thermochemical study by Szterner et al. (2016) included compounds like 4,5-dichloro-6-methylpyrimidine to determine their formation enthalpies in the gas phase. This research provides valuable data for understanding the compound's stability and reactivity, crucial for developing new pharmaceuticals and materials (Szterner et al., 2016).
Development of New Thiazolo[4,5-d]pyrimidine Derivatives
Research by Bakavoli et al. (2006) illustrates the use of 4,5-dichloro-6-methylpyrimidine for developing new thiazolo[4,5-d]pyrimidine derivatives. These derivatives have potential applications in various therapeutic areas, demonstrating the compound's versatility in creating novel chemical entities (Bakavoli et al., 2006).
Precursor in Pharmaceutical and Explosive Industries
The study by Patil et al. (2008) explored 4,6-dihydroxy-2-methylpyrimidine's utility, closely related to 4,5-dichloro-6-methylpyrimidine, as a precursor in pharmaceuticals and explosives. This research underscores the compound's broad applicability in different industrial sectors, including the production of high explosives and medicinal products (Patil et al., 2008).
Safety And Hazards
Future Directions
Future research could focus on improving the synthesis methods for 4,5-Dichloro-6-methylpyrimidine. For instance, a recent study reported a protocol for large-scale chlorination of hydroxypyrimidines using equimolar or less POCl3 with heating in a sealed reactor under solvent-free or low solvent conditions . This method is environmentally friendly and suitable for large-scale preparations .
properties
IUPAC Name |
4,5-dichloro-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUNBOQRQYAIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472764 | |
Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-methylpyrimidine | |
CAS RN |
83942-10-3 | |
Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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